Cas no 1480680-65-6 (N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine)

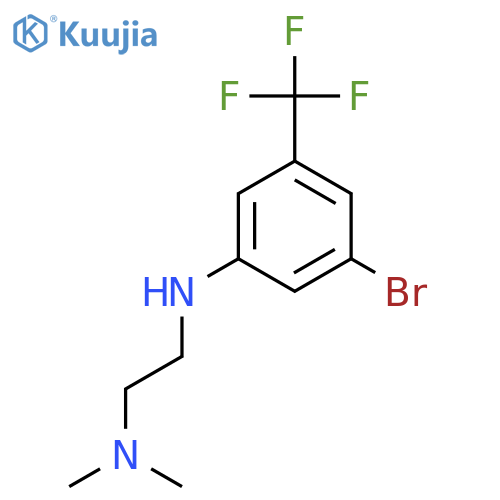

1480680-65-6 structure

商品名:N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine

CAS番号:1480680-65-6

MF:C11H14BrF3N2

メガワット:311.14147233963

MDL:MFCD21532606

CID:4701028

N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine 化学的及び物理的性質

名前と識別子

-

- N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine

- AM86617

- N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine

-

- MDL: MFCD21532606

- インチ: 1S/C11H14BrF3N2/c1-17(2)4-3-16-10-6-8(11(13,14)15)5-9(12)7-10/h5-7,16H,3-4H2,1-2H3

- InChIKey: NXJCOXGMGAEDOL-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(F)(F)F)C=C(C=1)NCCN(C)C

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 233

- トポロジー分子極性表面積: 15.3

N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N125460-500mg |

N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine |

1480680-65-6 | 500mg |

$ 505.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D625974-1g |

N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine |

1480680-65-6 | 97% | 1g |

$1520 | 2025-02-26 | |

| TRC | N125460-250mg |

N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine |

1480680-65-6 | 250mg |

$ 305.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D625974-1g |

N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine |

1480680-65-6 | 97% | 1g |

$1520 | 2024-05-24 | |

| eNovation Chemicals LLC | D625974-1g |

N1-(3-bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine |

1480680-65-6 | 97% | 1g |

$1520 | 2025-02-26 |

N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

1480680-65-6 (N1-(3-Bromo-5-(trifluoromethyl)phenyl)-N2,N2-dimethylethane-1,2-diamine) 関連製品

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬